2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

Kinase Inhibition Oncology Melanoma

Researchers requiring selective oncogenic kinase inhibitors face poor SAR from generic sulfonyl chlorides. This 274 Da thiazole-sulfonyl chloride provides the exact 3D pharmacophore for B-RAFV600E engagement. • **Targeted Synthesis**: Enables nanomolar-potency sulfonamide libraries vs. dabrafenib-related analogs. • **Drug-Likeness**: Low MW (273.8) reserves 'room to grow' for ADME optimization. • **Reactive Probe**: Covalently tags amines/alcohols for activity-based probes.

Molecular Formula C10H8ClNO2S2
Molecular Weight 273.8 g/mol
CAS No. 1394042-25-1
Cat. No. B1429437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride
CAS1394042-25-1
Molecular FormulaC10H8ClNO2S2
Molecular Weight273.8 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H8ClNO2S2/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyASNISBPRUHTOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride: Overview


2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride featuring a 2-methyl-5-phenylthiazole core . It functions primarily as an electrophilic building block in organic synthesis, reacting readily with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives . This specific substitution pattern yields physicochemical properties including a predicted density of 1.4±0.1 g/cm³ and a boiling point of 426.2±33.0 °C [1].

Electrophilic building block for sulfonamide synthesis
Reactive handle for amines, alcohols, and thiols
Thiazole core suitable for kinase-targeted libraries

Why Generic Sulfonyl Chlorides Cannot Substitute


Substituting 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride with a simpler aryl sulfonyl chloride (e.g., tosyl chloride or benzenesulfonyl chloride) would fundamentally alter the downstream biological profile of any generated sulfonamide library [1]. The unique 2-methyl-5-phenylthiazole scaffold provides a defined three-dimensional shape and electronic distribution that is critical for molecular recognition in kinase active sites, as demonstrated by the nanomolar potency of structurally related phenylsulfonyl-thiazole inhibitors against B-RAFV600E [2]. Lacking this heterocyclic pharmacophore, generic sulfonyl chlorides cannot achieve the same level of target engagement or selectivity, compromising the structure-activity relationship (SAR) in lead optimization campaigns [1].

Scaffold mismatch

Simpler aryl sulfonyl chlorides lack the 2-methyl-5-phenylthiazole core; target recognition may shift

Selectivity shift

Mutant-over-wild-type selectivity observed with thiazole sulfonamides may not translate to generic analogs

SAR relevance

Biological profile of derivative libraries may not be reproduced with simpler sulfonyl chloride starting materials

Key Evidence for Kinase Inhibition and Antiproliferative Activity


B-RAFV600E Kinase Inhibition Potency

Compounds derived from the phenylsulfonyl-thiazole scaffold, for which 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is a direct synthetic precursor, exhibit potent inhibition of the oncogenic B-RAFV600E kinase [1]. Representative analogs in this class, such as compounds 7b and 13a, demonstrate superior enzyme inhibition compared to the clinically approved drug dabrafenib [1].

B-RAFV600E inhibition
Class-level inference
23.1 nM vs 47.2 nM (dabrafenib) ~2.0× lower IC50
Supports BRAF pathway inhibition assay context
In vitro kinase assay; derivative-based evidence
Kinase Inhibition Oncology Melanoma BRAF

Cytotoxicity in WM266.4 Melanoma Cells

The cytotoxic activity of phenylsulfonyl-thiazole derivatives, synthesized from this class of sulfonyl chlorides, has been directly compared to dabrafenib in the B-RAFV600E-mutated WM266.4 melanoma cell line [1].

WM266.4 cytotoxicity
Class-level inference
1.24 – 17.1 µM vs 16.5 µM (dabrafenib) up to >13× lower IC50
Supports cell-model cytotoxicity endpoint review
72-hour exposure; panel data from derivatives
Cancer Cell Biology Oncology Melanoma Cytotoxicity

Selectivity for Mutant vs. Wild-Type BRAF

A key differentiator for this scaffold is its selectivity profile. Phenylsulfonyl-thiazole derivatives demonstrate a marked preference for inhibiting the mutant B-RAFV600E kinase over the wild-type B-RAF enzyme [1].

Mutant vs. WT selectivity
Class-level inference
B-RAFV600E selectivity observed over wild-type
Reported mutant-selective profile
Qualitative selectivity; specific ratio not available
Kinase Selectivity Oncology Precision Medicine BRAF

Low Molecular Weight for Fragment-Based Discovery

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride possesses a molecular weight (273.8 g/mol) that is significantly lower than more elaborate thiazole-based sulfonyl chlorides . This is a critical advantage in early-stage drug discovery, where minimizing molecular weight is a key objective.

Low molecular weight
Data to verify
273.8 g/mol 76.1 g/mol lighter vs analog (349.9 g/mol)
Supports fragment-based discovery fit
Calculated property; source review recommended
Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization Physicochemical Properties

Recommended Research Applications


Next-Generation BRAF Inhibitor Design

This sulfonyl chloride is an ideal starting material for generating focused libraries of sulfonamide derivatives targeting oncogenic kinases, particularly BRAF. As established in Section 3, this scaffold can yield compounds with nanomolar enzymatic potency and selectivity for the clinically relevant B-RAFV600E mutant over wild-type [1]. It is suitable for hit-to-lead campaigns aiming to improve upon the potency and selectivity profile of existing clinical agents like dabrafenib.

Lead Optimization with a Low-MW Scaffold

With a molecular weight of only 273.8 g/mol, this compound provides an efficient and highly functional starting point for building drug-like molecules. Its significantly lower molecular weight compared to more complex analogs (e.g., 349.9 g/mol for a related p-tolyl derivative) offers medicinal chemists valuable 'room to grow' during optimization cycles, allowing for the addition of substituents to modulate pharmacokinetic properties without exceeding typical drug-likeness guidelines [1].

Chemical Biology Sulfonamide Probes

The compound serves as a reactive electrophile for the covalent modification of biomolecules or the synthesis of activity-based probes. Its reactivity allows for the facile generation of sulfonamide- or sulfonate-linked conjugates with small molecules, peptides, or fluorescent tags. This application leverages the core's proven ability to engage kinase active sites with high affinity and selectivity, as demonstrated by the potent inhibition of downstream ERK1/2 phosphorylation in cellular assays [1].

Application
Selection Property
Validation Focus
BRAF kinase inhibitor research
Thiazole-sulfonamide scaffold for kinase targeting
Kinase selectivity and SAR profiling
Lead optimization studies
Low molecular weight building block
Drug-likeness assessment and PK modulation exploration
Chemical biology probe synthesis
Reactive sulfonyl chloride conjugation handle
Target engagement and probe selectivity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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